molecular formula C8H14ClN3 B2643352 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride CAS No. 2416230-00-5

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride

Cat. No. B2643352
CAS RN: 2416230-00-5
M. Wt: 187.67
InChI Key: CMIAKKHCLZTHMZ-UHFFFAOYSA-N
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Description

The compound “3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride” is a derivative of the tetrahydroimidazo[1,2-a]pyrimidine class . It is a heterocyclic compound, which are known to play a vital role in several biological activities such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, antifungal, analgesic, antioxidant, anticonvulsant, and antiviral .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli condensation . Alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry often focuses on synthesizing novel compounds with potential biological activities. For instance, studies have described the synthesis of dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, showcasing unusual tautomerism and providing insights into their chemical behaviors (Clark & Curphey, 1977). Another study achieved the synthesis of conformationally restricted farnesyltransferase inhibitor analogues using an intramolecular cyclization approach, demonstrating improved in vivo metabolic stability (Dinsmore et al., 2000). These syntheses highlight the compound's utility as a scaffold for developing inhibitors with specific biological targets.

Catalytic and Synthetic Methodologies

The compound also plays a role in the development of novel catalytic and synthetic methodologies. For example, the importance of acid additives in the synthesis of related heterocyclic compounds has been demonstrated, emphasizing their role in medicinal and materials chemistry (Masters et al., 2011). Selective O-phosphitilation with nucleoside phosphoramidite reagents showcases the compound's potential in oligonucleotide synthesis (Gryaznov & Letsinger, 1992), further expanding its application in biochemistry and molecular biology.

Applications in Medicinal Chemistry

The scaffold of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine hydrochloride is versatile for medicinal chemistry applications. A study on the synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines indicates the compound's relevance in discovering small molecules that can optimally adapt to the three-dimensional binding sites of biological targets (Schmid et al., 2006). This underscores its potential in drug discovery, particularly in the design of compounds with specific therapeutic effects.

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-10-8-4-7(9)2-3-11(6)8;/h5,7H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZCROVUKGFZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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